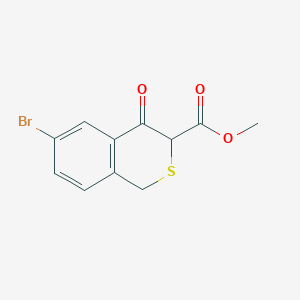![molecular formula C7H13ClN2O2 B2366545 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride CAS No. 2260933-34-2](/img/structure/B2366545.png)
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . Bicyclo hexanes are playing an increasingly important role in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient and modular approach toward new 1,2-disubstituted bicyclo hexane modules has been disclosed .
Molecular Structure Analysis
Bicyclo hexanes are an important class of nitrogen-containing heterocycles . They are structurally unique compounds that exhibit diverse chemistry .
Chemical Reactions Analysis
In the synthesis of these derivatives, various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been proposed .
Physical And Chemical Properties Analysis
Bicyclo hexanes are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals . They are structurally unique compounds that exhibit diverse chemistry .
Applications De Recherche Scientifique
Antidepressant Potential
A study by Bonnaud et al. (1987) explored the antidepressant potential of derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, closely related to the chemical . They synthesized compounds from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and found several derivatives more active than traditional antidepressants. One compound, midalcipran, showed promise in pharmacological tests and was selected for further development (Bonnaud et al., 1987).
Chemical Synthesis
Kirmse and Mrotzeck (1988) studied 2-Oxabicyclo[2.1.1]hexane and related derivatives, which are structurally similar to the compound . They developed methods to synthesize these compounds and examined their chemical properties (Kirmse & Mrotzeck, 1988).
Liao et al. (2016) focused on the synthesis of 2-azabicyclo-[2.1.1]hexane hydrochloride, demonstrating a method to create the bicyclic ring system, a structural component of the chemical (Liao et al., 2016).
Stevens and Kimpe (1996) synthesized 2-Azabicyclo[2.1.1]hexanes, which share a similar structure with the target compound. They used imination and reductive cyclization, contributing to the synthesis methodologies for such compounds (Stevens & Kimpe, 1996).
Potential Nootropic Agents
Valenta et al. (1994) explored the synthesis of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine and related compounds, which are structurally similar to the compound . These compounds were tested for nootropic activity, demonstrating potential applications in cognitive enhancement (Valenta et al., 1994).
Radiochemical Studies
Yu et al. (2003) conducted radiolabeling and biodistribution studies on a compound closely related to 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide. They used PET imaging to track the compound's distribution in the brain, indicating its potential in neuroscientific research (Yu et al., 2003).
Bioanalysis in Neuroscience
Benitex et al. (2014) developed a bioanalytical method for LY379268, a compound structurally similar to the chemical . This method, using derivatization liquid chromatography/mass spectrometry, is crucial for neuroscience research, especially in studies related to schizophrenia (Benitex et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H2,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSLEULGUFJMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)


![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)


![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)